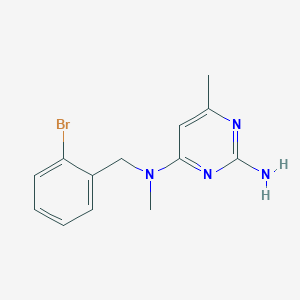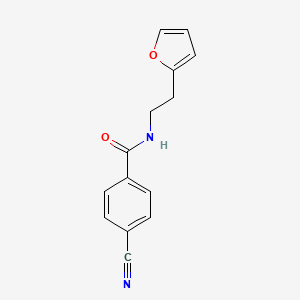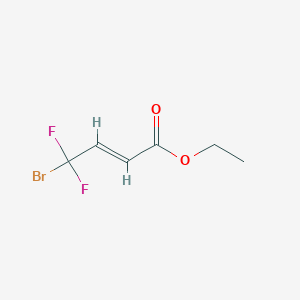
ethyl (E)-4-bromo-4,4-difluorobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-4-bromo-4,4-difluorobut-2-enoate is an organic compound characterized by the presence of an ethyl ester group, a bromine atom, and two fluorine atoms attached to a but-2-enoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-4-bromo-4,4-difluorobut-2-enoate can be achieved through several methods. One common approach involves the esterification of 4-bromo-4,4-difluorobut-2-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve product purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (E)-4-bromo-4,4-difluorobut-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the compound can yield carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium alkoxides or amines, and the reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is frequently employed for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted ethyl 4,4-difluorobut-2-enoates.
Reduction: Ethyl 4,4-difluorobut-2-en-1-ol.
Oxidation: Ethyl 4,4-difluorobut-2-enoic acid.
Aplicaciones Científicas De Investigación
Ethyl (E)-4-bromo-4,4-difluorobut-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Materials Science: It can be used in the development of novel materials with specific properties, such as fluorinated polymers or advanced coatings.
Mecanismo De Acción
The mechanism of action of ethyl (E)-4-bromo-4,4-difluorobut-2-enoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold for drug design.
Comparación Con Compuestos Similares
Ethyl (E)-4-bromo-4,4-difluorobut-2-enoate can be compared with other similar compounds such as:
Ethyl 4-bromo-4,4-difluorobut-2-enoate: Lacks the (E)-configuration, which can affect its reactivity and biological activity.
Ethyl 4-chloro-4,4-difluorobut-2-enoate: Substitution of bromine with chlorine can lead to differences in reactivity and physicochemical properties.
Ethyl 4-bromo-4,4-difluorobut-2-enoic acid: The acid form of the compound, which can be used as a precursor in esterification reactions.
Propiedades
Fórmula molecular |
C6H7BrF2O2 |
|---|---|
Peso molecular |
229.02 g/mol |
Nombre IUPAC |
ethyl (E)-4-bromo-4,4-difluorobut-2-enoate |
InChI |
InChI=1S/C6H7BrF2O2/c1-2-11-5(10)3-4-6(7,8)9/h3-4H,2H2,1H3/b4-3+ |
Clave InChI |
IMADYRJPXCRICY-ONEGZZNKSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C(F)(F)Br |
SMILES canónico |
CCOC(=O)C=CC(F)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


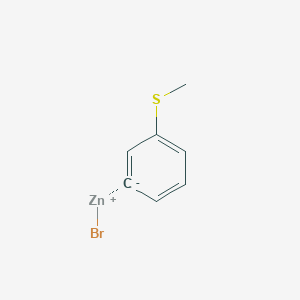
![Bis{[1-(2S,5S)-2,5-diethylphospholanyl]-[2-(2S,5S)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14888578.png)

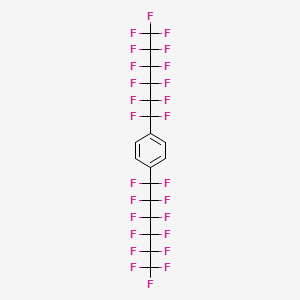

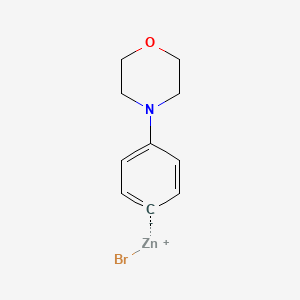
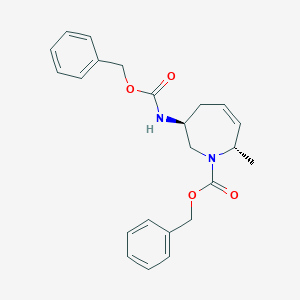
![1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine](/img/structure/B14888624.png)

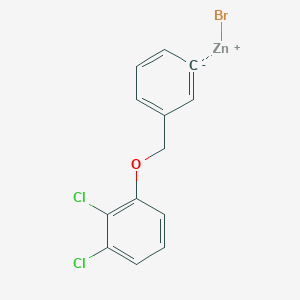

![tert-Butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B14888632.png)
